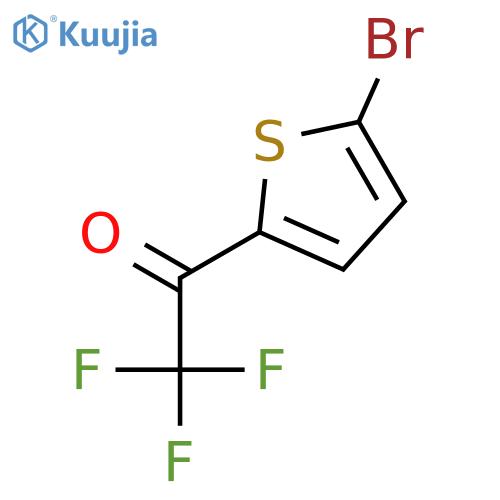Cas no 34773-51-8 (2-Bromo-5-Trifluoroacetylthiophene)

34773-51-8 structure
商品名:2-Bromo-5-Trifluoroacetylthiophene
CAS番号:34773-51-8
MF:C6H2BrF3OS
メガワット:259.04369020462
MDL:MFCD07380810
CID:1023740
PubChem ID:19971587
2-Bromo-5-Trifluoroacetylthiophene 化学的及び物理的性質
名前と識別子
-
- 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone
- 2-Bromo-5-trifluoroacetylthiophene
- 1-(5-bromo-2-thienyl)-2,2,2-trifluoroethanone
- 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one
- 1-(5-bromo-thiophen-2-yl)-2,2,2-trifluoro-ethanone
- 2-Brom-5-trifluoracetylthiophen
- 2-bromo-5-(2',2',2'-trifluoroethanonyl)-thiophene
- 5-bromo-2-trifluoroacetylthiophene
- AC1Q4I37
- ANW-62000
- CTK4H3013
- SureCN2227006
- SCHEMBL2227006
- 34773-51-8
- CS-0205009
- A6102
- AKOS010090457
- EN300-51010
- Z608347788
- DTXSID20601573
- MFCD07380810
- DB-069071
- FS-4517
- 2-bromo-5-trifluoroacetylthiophene, AldrichCPR
- 2-Bromo-5-Trifluoroacetylthiophene
-
- MDL: MFCD07380810
- インチ: InChI=1S/C6H2BrF3OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H
- InChIKey: QXMOQHVZCMIYOZ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=O)C(F)(F)F)SC(=C1)Br
計算された属性
- せいみつぶんしりょう: 257.89616
- どういたいしつりょう: 257.89618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- PSA: 17.07
2-Bromo-5-Trifluoroacetylthiophene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM199323-25g |
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone |
34773-51-8 | 95% | 25g |
$*** | 2023-03-29 | |
| Enamine | EN300-51010-50.0g |
1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one |
34773-51-8 | 95% | 50g |
$1052.0 | 2023-05-03 | |
| Enamine | EN300-51010-2.5g |
1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one |
34773-51-8 | 95% | 2.5g |
$84.0 | 2023-05-03 | |
| Enamine | EN300-51010-5.0g |
1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one |
34773-51-8 | 95% | 5g |
$157.0 | 2023-05-03 | |
| Enamine | EN300-51010-10.0g |
1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one |
34773-51-8 | 95% | 10g |
$304.0 | 2023-05-03 | |
| abcr | AB491590-1 g |
2-Bromo-5-trifluoroacetylthiophene, 98%; . |
34773-51-8 | 98% | 1g |
€107.00 | 2023-04-20 | |
| abcr | AB491590-1g |
2-Bromo-5-trifluoroacetylthiophene, 98%; . |
34773-51-8 | 98% | 1g |
€110.00 | 2025-03-19 | |
| A2B Chem LLC | AF87494-250mg |
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone |
34773-51-8 | 98% | 250mg |
$20.00 | 2024-04-20 | |
| abcr | AB491590-5g |
2-Bromo-5-trifluoroacetylthiophene, 98%; . |
34773-51-8 | 98% | 5g |
€308.90 | 2025-03-19 | |
| Ambeed | A499877-5g |
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone |
34773-51-8 | 95% | 5g |
$157.0 | 2024-04-19 |
2-Bromo-5-Trifluoroacetylthiophene 関連文献
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
34773-51-8 (2-Bromo-5-Trifluoroacetylthiophene) 関連製品
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:34773-51-8)2-Bromo-5-Trifluoroacetylthiophene

清らかである:99%/99%
はかる:5g/25g
価格 ($):183.0/658.0